1-[(dimethylamino)sulfonyl]-N-[1-(4-methylphenyl)ethyl]-3-piperidinecarboxamide
Overview
Description
1-[(dimethylamino)sulfonyl]-N-[1-(4-methylphenyl)ethyl]-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C17H27N3O3S and its molecular weight is 353.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.17731291 g/mol and the complexity rating of the compound is 522. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogen Bonding in Mixtures of Dimethyl Sulfoxide and Cosolvents
Dimethyl sulfoxide (DMSO) is a dipolar aprotic solvent widely used in research for its low toxicity and environmental compatibility. It finds applications in medicine, biotechnology, electrochemistry, and laser physics. The review highlights DMSO's interaction with cosolvents, emphasizing its hydrogen bonding and influence on molecular structures, which is crucial for understanding its behavior in various solvents and its applications in scientific research (Kiefer, Noack, & Kirchner, 2011).
Sulfonamides: A Patent Review
Sulfonamides, which include a primary sulfonamide moiety, have been the backbone of many clinically used drugs, such as diuretics and carbonic anhydrase inhibitors (CAIs). The review covers novel sulfonamides investigated between 2008 and 2012, focusing on their scientific and patent literature. This reflects the ongoing need for novel sulfonamide compounds to serve as selective drugs for various diseases, showcasing the structural motif's potential in future drug development (Carta, Scozzafava, & Supuran, 2012).
Applications of Tert-Butanesulfinamide in the Synthesis of N-Heterocycles
Chiral sulfinamides, particularly tert-butanesulfinamide, have been extensively used as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. This review provides an overview of the use of tert-butanesulfinamide in asymmetric N-heterocycle synthesis, highlighting its role in producing structurally diverse and therapeutically relevant compounds (Philip et al., 2020).
Sulfa Drug Analogs and Their Biological Importance
The review discusses the synthesis and biological activities of N-sulfonylamino azinones, emphasizing their diuretic, antihypertensive, anti-inflammatory, and anticancer activities. This showcases the continued importance of sulfonylated compounds in medicinal chemistry and their potential in developing new therapeutic agents (Elgemeie, Azzam, & Elsayed, 2019).
Dimethyl Sulfoxide (DMSO) as a Therapeutic Agent and Drug Vehicle for Eye Diseases
This review focuses on DMSO's therapeutic and pharmaceutical properties, such as its anti-inflammatory, analgesic, and membrane penetration enhancement capabilities. It highlights DMSO's potential in treating various acute and chronic ocular disorders, underscoring its safety and formulation benefits for ophthalmological applications (Hoang et al., 2021).
Properties
IUPAC Name |
1-(dimethylsulfamoyl)-N-[1-(4-methylphenyl)ethyl]piperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c1-13-7-9-15(10-8-13)14(2)18-17(21)16-6-5-11-20(12-16)24(22,23)19(3)4/h7-10,14,16H,5-6,11-12H2,1-4H3,(H,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJISBSRWBQUYRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)C2CCCN(C2)S(=O)(=O)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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